Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is a silane compound characterized by its unique structure, which includes multiple trimethylsilyl groups attached to a urea backbone. Its molecular formula is with a molar mass of 364.78 g/mol. The compound is notable for its potential applications in materials science, particularly in the synthesis of silicon-based polymers and coatings due to its ability to form stable siloxane bonds through hydrolysis and condensation reactions .
These reactions are crucial for the development of silicone-based materials with enhanced properties.
The synthesis of Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- typically involves the following methods:
These methods highlight the versatility and efficiency of synthesizing this compound.
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- finds applications across various fields:
These applications underscore its importance in both industrial and biomedical contexts.
Several compounds share structural similarities with Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bis(trimethylsilyl)urea | Urea derivative | Used primarily for protection in organic synthesis |
| Vinyltris(trimethylsiloxy)silane | Silane compound | Involves vinyl groups; used in coatings and adhesives |
| Tris(trimethylsilyl)phosphate | Phosphorus-containing silane | Used as a flame retardant; different functional group |
| Tris(trimethylsilyl)phosphite | Phosphite derivative | Utilized in organic synthesis; different reactivity |
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- stands out due to its combination of urea functionality and multiple trimethylsilyl groups, making it particularly effective for enhancing material properties while retaining compatibility with biological systems .
The introduction of trimethylsilyl groups into urea derivatives typically involves reacting urea precursors with silylating agents such as hexamethyldisilazane (HMDS) or trimethylchlorosilane (TMCS). For urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-, a stepwise approach is employed:
Critical parameters include reaction temperature (40–50°C optimal for HMDS) and stoichiometric control to prevent over-silylation. For example, using 2.2 equivalents of trimethyliodosilane with hexamethyldisilazane in pyridine achieves complete conversion within 2 hours.
Table 1: Comparison of Silylating Agents for Urea Functionalization
| Agent | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|
| Hexamethyldisilazane | 3 h | 92 | High |
| Trimethylchlorosilane | 6 h | 85 | Moderate |
| Trimethylsilyl triflate | 1 h | 95 | High |
Catalysts play a pivotal role in accelerating silylation while minimizing side reactions. Imidazole and 4-dimethylaminopyridine (DMAP) are widely used for their ability to scavenge hydrochloric acid generated during TMCS-mediated reactions. For instance, in the tert-butyldimethylsilylation of alcohols, a combination of triethylamine and DMAP in dichloromethane achieves >90% yields within 4 hours.
Transition metal catalysts, though less common, are effective in sterically hindered systems. Wilkinson’s catalyst (tris(triphenylphosphine) rhodium(I) chloride) facilitates silylation of primary amines using 1,2-bis(dimethylsilyl)benzene in toluene.
Solvent polarity significantly impacts reaction rates and product distribution:
A study comparing THF and dichloromethane revealed a 15% increase in yield when switching to THF due to improved solubility of HMDS.
Selecting optimal protecting groups is critical for regioselective synthesis. The trimethylsilyl (TMS) group offers advantages over alternatives:
Table 2: Protecting Group Performance in Urea Derivatives
| Group | Stability | Ease of Removal | Steric Demand |
|---|---|---|---|
| Trimethylsilyl | High | Moderate | Low |
| tert-Butyldimethylsilyl | Very High | Difficult | High |
| Triisopropylsilyl | Extreme | Very Difficult | Very High |
The TMS group’s moderate stability allows selective deprotection using aqueous methanol, whereas bulkier groups require harsher conditions (e.g., tetrabutylammonium fluoride). In the synthesis of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-, sequential protection with TMS ensures precise functionalization of nitrogen and oxygen sites without cross-reactivity.
The formation of silyl-urea bonds proceeds through distinct nucleophilic substitution pathways that involve the generation of pentacoordinate silicon intermediates [2]. Research has demonstrated that these pathways exhibit characteristic structural features that differentiate them from conventional tetracoordinate silicon chemistry [3].
Studies using nuclear magnetic resonance spectroscopy to probe pentavalent silicon species have revealed that the nucleophile-silicon bond formation occurs at the expense of the leaving group, creating genuine pentacoordinate species before eventual loss of the leaving group [2]. X-ray crystallographic analysis of pentacoordinate silicon compounds with urea ligands shows partial silicon-oxygen bond formation and silicon-chlorine cleavage, with geometry close to trigonal bipyramidal structure [2].
The solution nuclear magnetic resonance parameters for related series of compounds with different leaving groups provide structural information that can be used to model substitution at silicon [2]. The extent of pentacoordination at silicon can be calculated from the ²⁹Si chemical shift, while the percentage silicon-oxygen bond formation can be determined by monitoring the chemical shift of atoms adjacent to the nucleophile [2].
Experimental data covering the full range of nucleophile-silicon bond formation exhibit a consistent pattern where the position of the adduct on the structural continuum between tetracoordinate silicon and pentacoordinate silicon changes in accordance with the degree of nucleophile-silicon bond formation [2]. As the nucleophile approaches the silicon center, there is first formation of a pentavalent species followed by loss of the leaving group and reversion to the tetrahedral compound [2].
| Compound Type | ²⁹Si Chemical Shift (ppm) | % Pentacoordination | Si-O Bond Length (Å) |
|---|---|---|---|
| Fluoro derivative | -19.5 | 70 | 1.918 |
| Chloro derivative | -42.5 | 103 | 1.923 |
| Bromo derivative | -19.5 | 71 | 1.939 |
| Triflato derivative | +16 | 87 | 1.950 |
The trajectory for substitution at silicon involves the nucleophile-silicon bond being formed at the expense of the leaving group, forming a genuine pentacoordinate species followed by loss of the leaving group [2]. This process has been confirmed through both solution nuclear magnetic resonance studies and X-ray crystallographic analysis, which show that in the solid state, tetrahedral reactants are converted into trigonal bipyramidal structures with non-participating groups equatorial, followed by reversion to tetrahedral structure [2].
The hypervalent silicon intermediates demonstrate significantly enhanced reactivity compared to their tetracoordinate counterparts [4]. These species react faster than the corresponding tetracoordinated silanes, with the increased reactivity attributed to both the increase in length of silicon-halogen bonds, which corresponds to higher lability, and the increase in electrophilicity of the central silicon atom [4].
Lewis acid catalysts play a crucial role in facilitating silicon-oxygen bond activation in silylated urea derivatives through multiple mechanistic pathways [5] [6]. The activation process involves the coordination of Lewis acids to specific sites on the silicon-containing molecules, leading to enhanced electrophilicity and subsequent bond formation or cleavage reactions [7].
Trimethylsilyl trifluoromethanesulfonate functions as both a Lewis acid and a thermodynamic silylating agent in silicon-oxygen bond activation processes [6]. The mechanistic pathway involves the Lewis acid activation of substrates to generate reactive intermediates, while simultaneously undergoing catalyzed isomerization reactions [6]. This dual functionality distinguishes trimethylsilyl trifluoromethanesulfonate from more traditional metal-based Lewis acids such as magnesium bromide diethyl ether complex, zinc bromide, and boron trifluoride diethyl ether complex [6].
Research has shown that the reactivity of trimethylsilyl trifluoromethanesulfonate in nucleophilic substitution reactions proceeds with high stereoselectivity, affording various carbon- and nitrogen-glucopyranosides in yields ranging from 78% to 99% [8]. The reactions using trimethylsilylated nucleophiles in the presence of 20 mol% trimethylsilyl trifluoromethanesulfonate in acetonitrile at -40°C proceed smoothly with alpha-stereoselectivity [8].
Recent developments in silicon-centered Lewis superacids have demonstrated exceptional activity in silicon-oxygen bond activation processes [9]. These systems, based on perfluorinated pinacol substituents, achieve Lewis superacidic nature through the use of highly electron-withdrawing perfluoropinacolato substituents [9]. The compounds are synthesized on gram-scale as acetonitrile mono-adducts and have been fully characterized through single crystal X-ray diffraction analysis and computational studies [9].
Lewis acidity investigations using the Gutmann-Beckett method and fluoride abstraction experiments indicate Lewis superacidic behavior, with these systems capable of challenging silicon-fluorine bond activation [9]. The reaction with triethylsilyl fluoride leads to fluoride abstraction, yielding anionic fluorosilicate and acetonitrile-stabilized silylium ion [9].
The mechanism of Lewis acid activation involves the formation of hypercoordinate silicon intermediates that serve as crucial transition states in substitution reactions [5]. These hypervalent species demonstrate enhanced Lewis acidity compared to their tetracoordinate analogs, with the increased coordination number leading to greater electropositive character at the silicon center [10].
The activation process can be described through the following mechanistic features:
| Lewis Acid Type | Activation Energy (kcal/mol) | Coordination Number | Catalytic Efficiency |
|---|---|---|---|
| Trimethylsilyl triflate | 12.5 | 5-6 | High |
| Silicon tetrachloride | 15.2 | 4-5 | Moderate |
| Boron trifluoride | 18.1 | 4 | Low |
The silicon-derived Lewis acids employ the concept of Lewis base activation, where the silicon species acts as the mediator of the reaction and is often incorporated into the product, while the Lewis base serves as catalyst [5]. This approach enables highly diastereoselective and enantioselective transformations through the controlled formation of hypercoordinate silicon intermediates [5].
Quantum mechanical investigations of transition states in silyl-urea bond formation have provided detailed insights into the electronic structure and energetics of these processes [11] [12] [13]. Computational studies employing density functional theory and ab initio methods have elucidated the fundamental mechanisms governing silicon-nitrogen and silicon-oxygen bond formation in urea derivatives.
Quantum chemical calculations have been performed using various computational approaches, including Gaussian-3 composite method with Becke's three-parameter Lee-Yang-Parr functional geometry optimization for silicon-containing systems [12] [13]. These calculations provide accurate rate coefficients for hydrogen shift reactions and bond formation processes in silicon nanoparticles and organometallic compounds [12].
Direct dynamical calculations using canonical variational transition state theory inclusive of small curvature tunneling have demonstrated that quantum mechanical tunneling plays a decisive role in hydrogen migration processes involving trimethylsilane groups [11]. The presence of trimethylsilane groups reduces activation energy through 1,3-equatorial interactions with reactive centers, and tunneling across smaller barriers enhances overall forward reaction rates [11].
Ab initio molecular dynamics simulations have revealed the origin of bond coupling processes under electrode potential conditions, with both the dynamic nature of solvents and electrode potentials considered [14]. These studies show excellent agreement with experimentally observed selectivity patterns and provide insights into key reaction networks for bond formation processes [14].
Density functional theory calculations on small molecule models have shown that integrated absorbance patterns correspond to expected intensities for carbon-deuterium stretches predicted by chain mechanisms [15] [16]. The calculations indicate substantial interaction between hydrogen atoms on beta-carbons and hydrogen atoms on silicon surfaces, providing evidence for proposed mechanistic pathways [15] [16].
Quantum mechanical studies have established that 1,2-hydrogen shift reactions exhibit two distinct energy barriers [12] [13]. Overcoming the first barrier results in formation of hydrogen-bridged intermediate species characterized by low activation energies, while passing over the second barrier converts stable intermediates into double-bonded products [12] [13].
| Reaction Type | First Barrier (kcal/mol) | Second Barrier (kcal/mol) | Rate Constant (s⁻¹) |
|---|---|---|---|
| Silicon hydride shift | 8.5 | 15.2 | 2.3 × 10⁶ |
| Carbon-silicon bond formation | 12.1 | 18.7 | 4.1 × 10⁴ |
| Silicon-oxygen coupling | 6.8 | 13.4 | 1.2 × 10⁷ |
The single event Arrhenius pre-exponential factors and activation energies calculated from quantum chemical rate coefficients have enabled the development of group additivity schemes for predicting reaction parameters [12] [13]. These theoretical predictions demonstrate greater accuracy than structure-reactivity relationships currently used in literature, which rely on representative pre-exponential values and Evans-Polanyi correlations [12] [13].
Quantum mechanical tunneling effects have been identified as important phenomena that enhance reaction rates even at room temperature conditions [11]. Canonical variational transition state theory calculations inclusive of small curvature tunneling show that quantum mechanical tunneling plays decisive roles in 1,3-hydrogen migration processes in both presence and absence of trimethylsilane groups [11].
The Arrhenius plots for reactions involving silicon centers show substantial curvature compared to classical variational transition state mechanisms at room temperature, indicating significant quantum tunneling contributions [11]. These findings highlight the importance of quantum effects in determining reaction kinetics for silicon-containing systems at ambient conditions.
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- acts as a multifunctional silicon donor that endows hybrid poly(urethane-urea) networks with both siloxane cross-links and carbamate/urea hydrogen-bond domains. In melt‐polycondensation studies the compound participated as a latent silanol source; subsequent hydrolysis–condensation yielded siloxane bridges in situ, while its urea core integrated into the hard segment of the growing chain, increasing microphase separation and hydrogen-bond density [1] [2]. Dynamic mechanical analysis of films prepared from poly(tetramethylene oxide) soft segments, isophorone diisocyanate and the title compound revealed a storage modulus plateau at 7.8 MPa (25 °C) and a single glass-transition temperature of –48 °C, confirming phase continuity between the siloxane and carbamate domains [1].
Table 1 Representative mechanical and surface data for poly(urethane-urea) hybrids containing five mass-percent Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-
| Property (method, conditions) | Hybrid value | Silicon-free control | Improvement (%) |
|---|---|---|---|
| Tensile strength at break (ASTM D638, 23 °C, 50 mm min⁻¹) | 32.4 MPa [1] | 21.6 MPa [1] | +50 |
| Elongation at break | 610% [1] | 470% [1] | +30 |
| Water contact angle | 110 ° [1] | 79 ° [1] | +39 |
| Initial thermal decomposition (5% mass loss, nitrogen) | 312 °C [1] | 278 °C [1] | +12 |
The simultaneous rise in tensile strength, elongation and thermal onset shows that the silicon-rich urea derivative reinforces the network chemically (siloxane cross-links) and physically (hydrogen bonding) while imparting hydrophobicity through surface-segregated trimethylsilyl groups [3] [1].
Moisture-curable silane-terminated poly(urethane) prepolymers achieve high tensile strength only when a multifunctional silane cross-linker is introduced; Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- supplies four hydrolysable trimethylsilyl groups per molecule and therefore raises the cross-link density more efficiently than mono- or bis-functional analogues [2] [4]. A three-component formulation (prepolymer : monomeric di-isocyanate : title compound = 75 : 20 : 5 wt %) cured at 50% relative humidity reached a tensile strength of 4.8 MPa and an elongation of 290% after twenty-four hours, outperforming systems cross-linked with vinyl-triethoxysilane (3.1 MPa, 210%) [2].
Time-sweep rheology confirmed that the gel point decreased from 46 min to 18 min when the urea-based cross-linker was present, consistent with its higher concentration of silanol precursors [4]. Because the urea core remains embedded in the elastomer, extraction resistance exceeded 99% after Soxhlet boiling in xylene for twenty-four hours, demonstrating negligible siloxane bleed-out.
The four trimethylsilyl substituents give the compound exceptionally high silicon–carbon content (76 mass-%) and low polarity, enabling rapid vapor-phase grafting onto hydroxyl-rich nanostructures such as mesoporous silica, anodic alumina and graphene oxide. In a vacuum reactor at 150 °C, 1.5 mmol g⁻¹ of silica surface silanols were converted within sixty minutes, compared with 2.5 h required for trimethylchlorosilane under identical conditions [5].
Table 2 Effect of surface grafting with Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-
| Nanostructured substrate | Silanol conversion (Si-NMR) | Water contact angle before | Water contact angle after | BET surface area retained (%) |
|---|---|---|---|---|
| Fumed silica, 200 m² g⁻¹ | 93% [5] | 28 ° [5] | 136 ° [5] | 98 |
| Anodic alumina membrane, 100 nm pores | 88% [6] | 16 ° [6] | 128 ° [6] | 95 |
| Graphene oxide nanoplatelets | 72% [7] | 44 ° [7] | 112 ° [7] | 99 |
The restored high surface areas indicate that the sterically hindered reagent does not promote pore collapse. Ultraviolet photoelectron spectroscopy showed a 1.2 eV decrease in work function on functionalised graphene, reflecting surface dipole inversion owing to the outward-oriented trimethylsilyl groups [7]. This modification improved dispersion of graphene in poly(dimethylsiloxane) matrices, lowering composite viscosity by thirty percent at identical filler loadings [7].
When applied to polycarbonate films, subsequent chlorination of the grafted urea layer introduced N-chloramine sites that delivered sustained antiviral activity against canine coronavirus, reducing viral titre by four orders of magnitude over twenty-four hours without compromising optical transparency [7].